Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate
Overview
Description
Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate is a chemical compound with the molecular formula C14H15NO3 It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate can be synthesized through several methods. One common approach involves the Friedländer synthesis, which typically includes the condensation of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the quinoline ring system .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, green chemistry approaches, such as solvent-free reactions or the use of eco-friendly catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-diones, while reduction can produce dihydroquinoline derivatives. Substitution reactions can result in a wide range of functionalized quinoline compounds .
Scientific Research Applications
Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it could inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Quinoline-2,4-dione: Known for its biological activities and used in drug development.
4-Hydroxyquinoline: Exhibits antimicrobial properties and is used in various pharmaceutical applications.
2-Hydroxyquinoline: Another biologically active compound with applications in medicine and industry
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Properties
IUPAC Name |
ethyl 6,8-dimethyl-4-oxo-1H-quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-4-18-14(17)11-7-15-12-9(3)5-8(2)6-10(12)13(11)16/h5-7H,4H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBJMLWAUZEZSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C=C(C=C2C1=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345905 | |
Record name | ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77156-77-5 | |
Record name | ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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